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Compound of Interest

Compound Name:
1-Methyl-3-phenyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1349403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives

finding applications as therapeutic agents. Among these, pyrazole-4-carbaldehyde analogs

have emerged as a versatile class of compounds exhibiting a wide spectrum of biological

activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides

a comparative analysis of the structure-activity relationships (SAR) of various pyrazole-4-

carbaldehyde analogs, supported by experimental data, to aid in the rational design of more

potent and selective drug candidates.

Quantitative Structure-Activity Relationship (SAR)
Analysis
The biological activity of pyrazole-4-carbaldehyde analogs is significantly influenced by the

nature and position of substituents on the pyrazole ring and its associated phenyl groups. The

following tables summarize the quantitative data from various studies, highlighting the impact of

these structural modifications.
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The anticancer potential of pyrazole-4-carbaldehyde derivatives has been extensively studied

against various cancer cell lines. The in vitro cytotoxicity is a key indicator of their potential as

chemotherapeutic agents.

Table 1: Anticancer Activity (IC50 in µM) of Pyrazole-4-Carbaldehyde Analogs

Compoun
d ID

R1 R2 R3
Cancer
Cell Line

IC50 (µM)
Referenc
e

Series 1 H H H HNO-97 >100 [1]

H H 4-OCH₃ HNO-97 10.56 [1]

H H 4-Cl HNO-97 10.0 [1]

4-Cl H 4-OCH₃ HNO-97 >100 [1]

Series 2 Phenyl Phenyl H HepG2 >50 [2]

Phenyl
Phenylami

no
H HepG2 6.1 [2]

Phenyl
Phenylami

no
4-CH₃ HepG2 7.9 [2]

Series 3 Phenyl

4-

(benzyloxy)

phenyl

H MCF-7 >50 [3]

Phenyl

4-

(benzyloxy)

phenyl

4-OCH₃ MCF-7 2.13 [3]

Phenyl

4-

(benzyloxy)

phenyl

4-Cl MCF-7 >50 [3]

General Structure for Anticancer Analogs:

Caption: General scaffold of pyrazole-4-carbaldehyde analogs evaluated for anticancer activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11318682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318682/
https://pubs.acs.org/doi/10.1021/acsomega.1c01604
https://pubs.acs.org/doi/10.1021/acsomega.1c01604
https://pubs.acs.org/doi/10.1021/acsomega.1c01604
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954831/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SAR Insights for Anticancer Activity:

Substitution on the N1-phenyl ring (R1): The presence of a substituent at the N1-phenyl ring

can significantly impact activity. For instance, an unsubstituted phenyl at N1 is often

preferred.

Substitution at the C3-position (R2): This position is critical for activity. The introduction of a

phenylamino group dramatically enhances anticancer potency compared to an unsubstituted

phenyl group.

Modifications of the carbaldehyde group: Conversion of the carbaldehyde to chalcone

derivatives often leads to increased cytotoxicity. Substituents on the phenyl ring of the

chalcone moiety (R3) play a crucial role, with electron-donating groups like methoxy

sometimes enhancing activity.

Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as

selective COX-2 inhibitors.

Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM) of Pyrazole-4-Carbaldehyde

Analogs

Compound ID R1 R2 IC50 (µM) Reference

Series 4 H H 0.85 [4]

4-CH₃ H 0.62 [4]

4-OCH₃ H 0.45 [4]

4-Cl H 0.78 [4]

4-NO₂ H 0.91 [4]

General Structure for Anti-inflammatory Analogs:

Caption: General scaffold of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
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SAR Insights for Anti-inflammatory Activity:

Substitution on the C3-phenyl ring (R1): Electron-donating groups at the para position of the

C3-phenyl ring, such as methoxy and methyl, tend to enhance COX-2 inhibitory activity.

Electron-withdrawing groups like nitro at the same position appear to be less favorable.

Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have also demonstrated promising activity against various

bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyrazole-4-Carbaldehyde Analogs

Compound
ID

R1 R2 S. aureus E. coli Reference

Series 5

2,4-

dichlorophen

yl

H >100 >100 [5]

2,4-

dichlorophen

yl

4-Br-

phenoxyacety

l

62.5 62.5 [5]

2,4-

dichlorophen

yl

2,4,6-

trichloro-

phenoxyacety

l

62.5 62.5 [5]

Series 6

3,4,5-

trihydroxyphe

nyl

H 18 22 [6]

3,4,5-

trihydroxyphe

nyl

4-Cl 12 15 [6]

3,4,5-

trihydroxyphe

nyl

4-OCH₃ 10 14 [6]
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General Structure for Antimicrobial Analogs:

Caption: General scaffold of pyrazole-4-carbaldehyde analogs evaluated for antimicrobial

activity.

SAR Insights for Antimicrobial Activity:

Substitution at the N1-position (R2): The introduction of substituted phenoxyacetyl moieties

at the N1 position can significantly enhance antimicrobial activity. Halogen substitutions on

this phenoxy ring appear to be particularly effective.

Substitution at the C3-position (R1): The presence of electron-withdrawing or electron-

donating groups on a phenyl ring at the C3 position can modulate the antimicrobial potency.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings.

In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells

per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the pyrazole-

4-carbaldehyde analogs (typically ranging from 0.01 to 100 µM) and incubated for another

48-72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of

cell growth, is then calculated.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition
Assay)
This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2)

enzyme.

Enzyme Preparation: Human recombinant COX-2 enzyme is used.

Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the

test compound at various concentrations.

Enzyme Addition: The COX-2 enzyme is added to the reaction mixture and pre-incubated.

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified

using an Enzyme Immunoassay (EIA) kit.

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of COX-2

activity is determined.

Antimicrobial Activity (Minimum Inhibitory
Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth

medium to a specific turbidity, corresponding to a known concentration of microorganisms.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

broth medium.
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Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria)

for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of pyrazole-4-carbaldehyde analogs.
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Caption: A generalized workflow for the SAR study of pyrazole-4-carbaldehyde analogs.
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Apoptosis Induction Signaling Pathway
Several pyrazole-4-carbaldehyde analogs exert their anticancer effects by inducing apoptosis.

The intrinsic pathway is a common mechanism.

Pyrazole-4-carbaldehyde
Analog

Increased ROS
Production

Decreased Bcl-2/Bax Ratio

Mitochondrial
Dysfunction

Cytochrome c
Release

Caspase-9
Activation

Caspase-3
Activation

Apoptosis
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Click to download full resolution via product page

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some pyrazole

analogs.

In conclusion, pyrazole-4-carbaldehyde analogs represent a promising class of compounds

with diverse biological activities. The structure-activity relationship studies highlighted in this

guide demonstrate that strategic modifications to the pyrazole core can lead to the

development of potent and selective agents for the treatment of cancer, inflammation, and

microbial infections. Further optimization of lead compounds based on these SAR insights

holds significant potential for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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